[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
CAS No.: 1820575-42-5
Cat. No.: VC4474285
Molecular Formula: C10H17FN4
Molecular Weight: 212.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820575-42-5 |
|---|---|
| Molecular Formula | C10H17FN4 |
| Molecular Weight | 212.272 |
| IUPAC Name | [(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine |
| Standard InChI | InChI=1S/C10H17FN4/c1-14-5-8(4-13-14)6-15-7-9(11)2-10(15)3-12/h4-5,9-10H,2-3,6-7,12H2,1H3/t9-,10-/m0/s1 |
| Standard InChI Key | UTCSLRWTGRCPOO-UWVGGRQHSA-N |
| SMILES | CN1C=C(C=N1)CN2CC(CC2CN)F |
Introduction
Structural and Stereochemical Features
The compound’s molecular architecture centers on a pyrrolidine ring, a five-membered saturated heterocycle with nitrogen at position 1. The (2S,4S) stereochemistry confers three-dimensional specificity, critical for interactions with chiral biological targets such as enzymes or G protein-coupled receptors. Key substituents include:
-
A fluorine atom at the 4-position, enhancing electronegativity and metabolic stability.
-
A (1-methyl-1H-pyrazol-4-yl)methyl group at the 1-position, introducing aromatic character and hydrogen-bonding potential.
-
A methanamine moiety at the 2-position, providing a primary amine for salt formation or derivatization.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1820575-42-5 |
| Molecular Formula | C₁₀H₁₇FN₄ |
| Molecular Weight | 212.272 g/mol |
| IUPAC Name | [(2S,4S)-4-Fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine |
The fluorine atom’s axial or equatorial orientation, dictated by the (2S,4S) configuration, may influence conformational dynamics and binding affinity. Comparative studies with its (2S,4R) diastereomer (CAS: 623583-09-5) reveal stark differences in dipole moments and solubility profiles, underscoring stereochemistry’s role in physicochemical behavior .
Synthesis and Chemical Characterization
While a detailed synthesis route for [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine remains undisclosed, analogous pyrrolidine derivatives typically employ multi-step strategies:
-
Ring Formation: Cyclization of γ-aminonitriles or via [3+2] cycloadditions to construct the pyrrolidine backbone.
-
Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the (2S,4S) configuration.
-
Functionalization: Introduction of fluorine via nucleophilic substitution (e.g., DAST) and alkylation of the pyrazole moiety.
Table 2: Synthetic Approaches for Related Pyrrolidines
| Step | Methodology | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine Formation | Proline-catalyzed cyclization | 78 | |
| Fluorination | DAST-mediated fluorination | 65 | |
| Pyrazole Alkylation | Mitsunobu reaction | 82 |
Challenges include minimizing racemization during fluorination and achieving regioselective pyrazole substitution. Analytical characterization via and confirms stereochemical integrity, with distinctive couplings (e.g., ) verifying the fluoro-pyrrolidine motif.
Biological Activity and Mechanistic Insights
Though direct pharmacological data are sparse, structural analogs provide mechanistic clues. Pyrrolidine derivatives exhibit:
-
Neuroactive Potential: Modulation of monoamine transporters (e.g., SERT, NET) due to amine functionality.
-
Antitumor Effects: Pyrazoline-pyrrolidine hybrids demonstrate sub-micromolar IC₅₀ values against HT29 and MCF7 cell lines, correlating with Bcl-2 inhibition .
-
Enzyme Inhibition: Fluorine’s electronegativity enhances binding to catalytic pockets, as seen in DPP-IV inhibitors.
Hypothetically, [(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine could target serotonin receptors or apoptosis pathways. Molecular docking simulations predict favorable interactions with the 5-HT₁₀ receptor’s hydrophobic pocket, mediated by the pyrazole’s π-π stacking and fluorine’s polar interactions .
Comparative Analysis with Structural Analogs
Table 3: Comparison with (2S,4S)-4-Fluoro-1-[(1-Methyl-1H-Pyrazol-5-yl)Methyl]Pyrrolidin-2-yl]Methanamine
| Property | 4-yl Isomer (CAS: 1820575-42-5) | 5-yl Isomer (CAS: 1820570-10-2) |
|---|---|---|
| Pyrazole Substitution | 4-position | 5-position |
| LogP (Predicted) | 1.2 | 1.5 |
| Metabolic Stability | Higher (reduced CYP2D6 affinity) | Moderate |
The 4-yl isomer’s pyrazole orientation may favor intramolecular hydrogen bonding, enhancing membrane permeability over the 5-yl variant. In vivo studies of related compounds show 60–66% tumor growth inhibition via oral administration, suggesting bioavailability potential for the 4-yl derivative .
Research Gaps and Future Directions
Current limitations include:
-
Synthetic Scalability: Lack of published routes hampers large-scale production.
-
Target Identification: Proteomic profiling is needed to elucidate binding partners.
-
Toxicological Data: Safety assessments in preclinical models remain absent.
Future work should prioritize:
-
Asymmetric Synthesis Optimization: Leveraging organocatalysis or biocatalysts for enantioselective fluorination.
-
In Vivo Efficacy Studies: Evaluating pharmacokinetics in neurological or oncological models.
-
Structure-Activity Relationship (SAR) Expansion: Modifying the pyrazole’s methyl group or pyrrolidine’s amine to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume